

1-Chloro-6-methoxyphthalazine basic properties

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Compound of Interest

Compound Name: **1-Chloro-6-methoxyphthalazine**

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An In-depth Technical Guide to **1-Chloro-6-methoxyphthalazine**: Properties, Synthesis, and Applications

Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiotonic effects.^[1] Within this class, functionalized derivatives serve as critical intermediates for the synthesis of more complex molecular architectures. **1-Chloro-6-methoxyphthalazine** is a key exemplar of such a building block. The presence of a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring provides a unique combination of reactivity and electronic properties.

This guide offers a comprehensive overview of the fundamental properties of **1-Chloro-6-methoxyphthalazine**, designed for researchers and professionals in drug discovery and organic synthesis. We will delve into its physicochemical characteristics, a robust synthetic protocol, reactivity profile, and its potential as a precursor for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

The core structure consists of a phthalazine (2,3-benzodiazine) ring system.[\[2\]](#)[\[3\]](#) The key functional groups are a chlorine atom at the C1 position, which is part of the pyridazine ring, and a methoxy group at the C6 position of the fused benzene ring.

Table 1: Physicochemical Properties of **1-Chloro-6-methoxyphthalazine**

Property	Value	Source / Method
Molecular Formula	C ₉ H ₇ ClN ₂ O	(Calculated)
Molecular Weight	194.62 g/mol	(Calculated)
Appearance	Pale yellow to white solid (Predicted)	[3]
Solubility	Soluble in dichloromethane, methanol; Insoluble in water (Predicted). [2] [4]	(Inference from analogues)
Melting Point	Not specified; likely >100 °C	(Inference from analogues)
pKa	~1.98 ± 0.30 (Predicted)	[4]

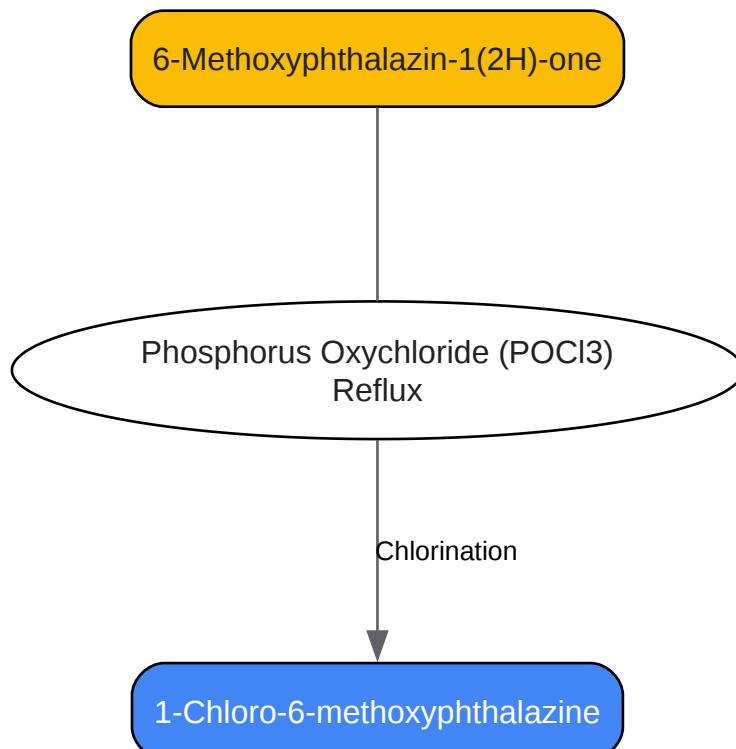
Note: Many properties are predicted or inferred from structurally similar compounds due to the limited availability of specific experimental data for this isomer.

Synthesis and Reactivity

The synthesis of **1-Chloro-6-methoxyphthalazine** is most effectively achieved from its corresponding phthalazinone precursor. The chlorination of the amide functionality is a standard and high-yielding transformation in heterocyclic chemistry.

Synthetic Workflow

The logical synthetic pathway involves the chlorination of 6-methoxyphthalazin-1(2H)-one. This precursor can be synthesized from commercially available starting materials. The critical step is the conversion of the hydroxyl group (in the tautomeric form of the phthalazinone) to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).



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Caption: Synthetic route to **1-Chloro-6-methoxyphthalazine**.

Detailed Synthesis Protocol: Chlorination of 6-Methoxyphthalazin-1(2H)-one

This protocol describes a standard procedure for the synthesis of 1-chloro-substituted phthalazines from their phthalazinone analogues.[\[5\]](#)[\[6\]](#)

Materials:

- 6-methoxyphthalazin-1(2H)-one
- Phosphorus oxychloride (POCl₃)
- Round-bottom flask with reflux condenser
- Heating mantle
- Ice bath

- Saturated sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask, suspend 6-methoxyphthalazin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
- Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C). Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The starting material is solid, and the reaction mixture should become a clearer solution as the product forms.
- Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step must be performed in a well-ventilated fume hood as the quenching of POCl_3 is highly exothermic and releases HCl gas.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8). This will precipitate the crude product.
- Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude **1-Chloro-6-methoxyphthalazine**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Core Reactivity

The reactivity of **1-Chloro-6-methoxyphthalazine** is dominated by the C-Cl bond. The chlorine atom at the 1-position is activated towards nucleophilic substitution. This high reactivity is analogous to that of 2-chloropyridines and is a cornerstone of its utility as a synthetic intermediate.^{[6][7]}

- Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (N, O, S, and C-based) to displace the chloride ion. For example, it can react with amines, alcohols, thiols, and active methylene compounds to generate a diverse library of substituted phthalazine derivatives.^[6]
- Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.

Spectroscopic Characterization

Unambiguous structure determination relies on a combination of spectroscopic techniques.^[8] ^[9] Below are the expected spectral characteristics for **1-Chloro-6-methoxyphthalazine**.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (4H) in the range of δ 7.5-8.5 ppm, showing characteristic coupling patterns.The protons on the methoxy-substituted ring will be upfield compared to the other ring.- A sharp singlet for the methoxy (OCH_3) protons (3H) around δ 3.9-4.1 ppm.[10]
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons in the range of δ 110-160 ppm.- The carbon attached to the chlorine (C1) will be significantly deshielded.- The carbon of the methoxy group will appear around δ 55-60 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C-Cl stretch: \sim700-800 cm^{-1}.- Aromatic C=C and C=N stretches: \sim1500-1640 cm^{-1}.- C-O-C (ether) stretch: \sim1250 cm^{-1} (asymmetric) and \sim1040 cm^{-1} (symmetric).[11]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M^+) at m/z 194.- A characteristic $\text{M}+2$ peak at m/z 196 with an intensity of approximately one-third of the M^+ peak, confirming the presence of one chlorine atom.[12]

Applications in Research and Drug Development

1-Chloro-6-methoxyphthalazine is not typically an end-product but rather a versatile starting material for the synthesis of biologically active compounds. The phthalazine core is associated with a range of pharmacological activities.

- **Anticancer Agents:** Many phthalazine derivatives have been investigated as potential antitumor agents.[5] The ability to easily modify the 1-position of **1-Chloro-6-methoxyphthalazine** allows for the systematic exploration of structure-activity relationships (SAR) in the design of new anticancer drugs.

- Enzyme Inhibitors: The phthalazine scaffold is present in inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs), which are important targets in cancer and inflammatory diseases.[1]
- Precursor for Fused Heterocycles: The reactive nature of the compound makes it an ideal precursor for synthesizing fused heterocyclic systems, such as triazolo[3,4-a]phthalazines, which have their own unique biological profiles.[1]

Safety and Handling

Based on GHS classifications for similar chlorinated aromatic heterocycles like 1-chlorophthalazine, this compound should be handled with care.[13][14]

- Hazards: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]
- Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

1-Chloro-6-methoxyphthalazine is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined reactivity, centered on the susceptibility of the C1-chloro group to nucleophilic displacement and cross-coupling reactions, provides a reliable entry point to a vast chemical space of substituted phthalazine derivatives. A solid understanding of its synthesis, properties, and reactivity empowers researchers to leverage this scaffold in the rational design and development of novel compounds with significant therapeutic potential.

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